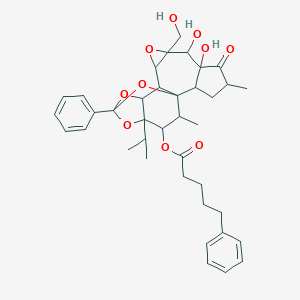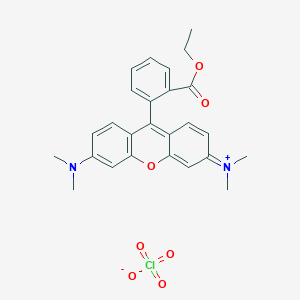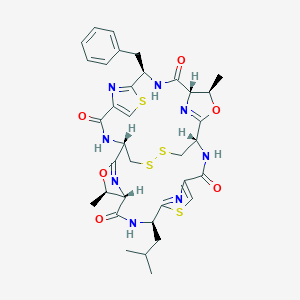
Ulithiacyclamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ulithiacyclamide B is a natural product that has been isolated from the marine sponge Ulithiacyclamide. It is a cyclic peptide that contains a unique amino acid, 3-amino-2,4-dimethylpentanoic acid (Admpa), which is not found in other naturally occurring peptides. This compound has attracted attention due to its potential pharmacological properties, including anticancer and antibiotic activities.
Aplicaciones Científicas De Investigación
Cytotoxic Properties and Total Synthesis
Ulithiacyclamide B, a cyclic peptide from marine tunicates, has been extensively studied for its cytotoxic properties. A significant research effort has been dedicated to its total synthesis due to its potent cytotoxicity. The compound has been synthesized using techniques like diphenyl phosphorazidate (DPPA) and diethyl phosphorocyanidate (DEPC), highlighting its potential in drug development for cancer treatment (Kato, Hamada, & Shioiri, 1986).
Antitumor Activity
This compound demonstrates notable antitumor activity. It was isolated from Lissoclinum patella and identified as the major cytotoxic metabolite. Its structure, determined through spectroscopic analysis and chemical degradation, suggests a strong potential for antitumor applications. Specifically, it exhibits an IC50 of 17 ng/ml against the KB cell line, although it does not show selective cytotoxicity against solid tumor cells (Williams, Moore, & Paul, 1989).
Role in Marine Symbiosis and Potential in Ovarian Cancer Treatment
Recent research has explored the chemistry and biosynthetic potential of ascidian-associated symbionts, including the production of this compound. The compound's high binding affinity to estrogen receptor beta (ER-β) protein, which is expressed abnormally in ovarian cancer cells, is of particular interest. This research may pave the way for sustainable production of cyclic peptides like this compound, which could be useful in ovarian cancer treatment (Rumengan et al., 2021).
Modulation of Multidrug Resistance
Studies have also shown that this compound and related cyclic peptides exhibit in vitro modulation of multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapies, making it a valuable compound for further investigation (Fu et al., 1998).
Propiedades
Número CAS |
122759-67-5 |
|---|---|
Fórmula molecular |
C35H40N8O6S4 |
Peso molecular |
797 g/mol |
Nombre IUPAC |
(1S,4R,5S,8R,15S,18R,19S,22R)-8-benzyl-4,18-dimethyl-22-(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone |
InChI |
InChI=1S/C35H40N8O6S4/c1-16(2)10-20-34-40-22(12-50-34)28(44)38-25-15-53-52-14-24(32-42-26(17(3)48-32)30(46)36-20)39-29(45)23-13-51-35(41-23)21(11-19-8-6-5-7-9-19)37-31(47)27-18(4)49-33(25)43-27/h5-9,12-13,16-18,20-21,24-27H,10-11,14-15H2,1-4H3,(H,36,46)(H,37,47)(H,38,44)(H,39,45)/t17-,18-,20-,21-,24-,25-,26+,27+/m1/s1 |
Clave InChI |
ALXRBWFBPYGRNS-CIQZLZIBSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H]6[C@H](OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
SMILES canónico |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Sinónimos |
ulithiacyclamide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



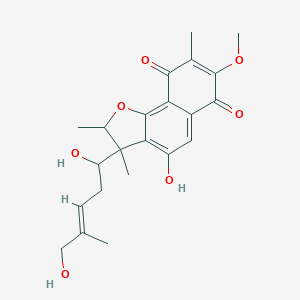

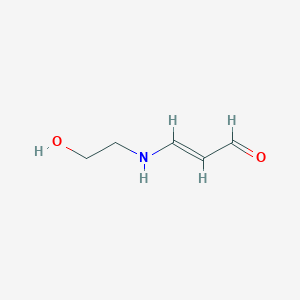

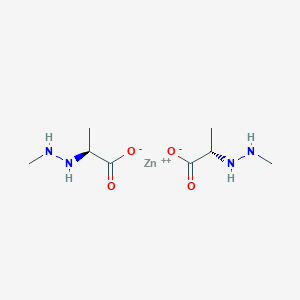
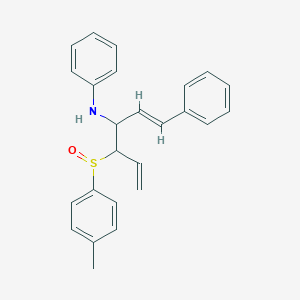
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

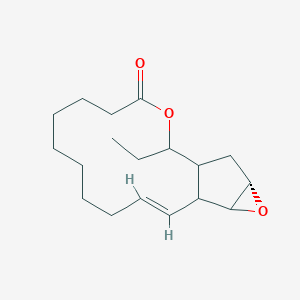
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
